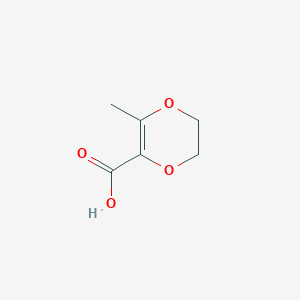
3-甲基-5,6-二氢-1,4-二恶英-2-羧酸
描述
3-Methyl-5,6-dihydro-1,4-dioxine-2-carboxylic acid is a research chemical with the CAS number 135813-44-4 . It has an empirical formula of C6H8O4 and a molecular weight of 144.13 . The IUPAC name for this compound is 6-methyl-2,3-dihydro-1,4-dioxine-5-carboxylic acid .
Molecular Structure Analysis
The SMILES string representation of this compound is O=C(O)C1=C©OCCO1 . This indicates that the compound contains a carboxylic acid group attached to a 1,4-dioxine ring, which is further substituted with a methyl group.Physical And Chemical Properties Analysis
The compound is a solid . It has a boiling point of 227 ℃ at 760 mmHg and a density of 1.309 g/cm^3 .作用机制
The mechanism of action of 3-Methyl-5,6-dihydro-1,4-dioxine-2-carboxylic acid is not fully understood. However, it has been suggested that 3-Methyl-5,6-dihydro-1,4-dioxine-2-carboxylic acid exerts its pharmacological effects by modulating various signaling pathways, including the NF-κB and MAPK signaling pathways. 3-Methyl-5,6-dihydro-1,4-dioxine-2-carboxylic acid has been shown to inhibit the activation of NF-κB, which is a transcription factor that plays a key role in the regulation of immune and inflammatory responses. 3-Methyl-5,6-dihydro-1,4-dioxine-2-carboxylic acid has also been shown to inhibit the activation of MAPKs, which are signaling proteins that play a key role in the regulation of cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects
3-Methyl-5,6-dihydro-1,4-dioxine-2-carboxylic acid has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 3-Methyl-5,6-dihydro-1,4-dioxine-2-carboxylic acid can inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 3-Methyl-5,6-dihydro-1,4-dioxine-2-carboxylic acid has also been shown to exhibit antioxidant properties, as it can scavenge free radicals and reduce oxidative stress. In vivo studies have shown that 3-Methyl-5,6-dihydro-1,4-dioxine-2-carboxylic acid can reduce inflammation and improve glucose metabolism in animal models of diabetes.
实验室实验的优点和局限性
3-Methyl-5,6-dihydro-1,4-dioxine-2-carboxylic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to exhibit potent pharmacological effects at relatively low concentrations. However, there are also some limitations to using 3-Methyl-5,6-dihydro-1,4-dioxine-2-carboxylic acid in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in some experiments.
未来方向
There are several future directions for research on 3-Methyl-5,6-dihydro-1,4-dioxine-2-carboxylic acid. One area of research is the development of more effective synthesis methods for 3-Methyl-5,6-dihydro-1,4-dioxine-2-carboxylic acid. Another area of research is the investigation of the pharmacological effects of 3-Methyl-5,6-dihydro-1,4-dioxine-2-carboxylic acid on different types of cancer cells and in different animal models. Additionally, further research is needed to elucidate the mechanism of action of 3-Methyl-5,6-dihydro-1,4-dioxine-2-carboxylic acid and to identify potential drug targets. Finally, research is needed to investigate the potential applications of 3-Methyl-5,6-dihydro-1,4-dioxine-2-carboxylic acid in agriculture and environmental science.
科学研究应用
有机结构单元
“3-甲基-5,6-二氢-1,4-二恶英-2-羧酸”在化学合成中用作有机结构单元 . 它是西格玛奥德里奇提供的独特化学品系列的一部分 .
吲哚衍生物的生物学潜力
吲哚衍生物,包括像“3-甲基-5,6-二氢-1,4-二恶英-2-羧酸”这样的化合物,已显示出广泛的生物活性。 这些包括抗病毒、抗炎、抗癌、抗艾滋病毒、抗氧化、抗菌、抗结核、抗糖尿病、抗疟疾和抗胆碱酯酶活性 .
抗菌活性
酰肼-腙类是一类化合物,可能包括“3-甲基-5,6-二氢-1,4-二恶英-2-羧酸”,由于其显著的抗菌活性而被合成 .
抗肿瘤活性
“3-甲基-5,6-二氢-1,4-二恶英-2-羧酸”的某些衍生物已显示出对乳腺癌细胞的强效抑制作用 .
Xa 和 XIa 因子的抑制剂
将“5,6-二氢-4 H -吡咯并 [3,2,1- ij ]喹啉-2-酮”片段和噻唑结合在一起的分子,可能包括“3-甲基-5,6-二氢-1,4-二恶英-2-羧酸”,已被发现既是 Xa 和 XIa 因子的选择性抑制剂,也是双重抑制剂 .
属性
IUPAC Name |
6-methyl-2,3-dihydro-1,4-dioxine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-4-5(6(7)8)10-3-2-9-4/h2-3H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTMMYVTLOVLJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OCCO1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572161 | |
| Record name | 3-Methyl-5,6-dihydro-1,4-dioxine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135813-44-4 | |
| Record name | 3-Methyl-5,6-dihydro-1,4-dioxine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-5,6-dihydro-1,4-dioxine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

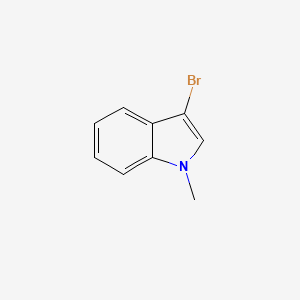

![[1,3]Dioxolo[4,5-g]isoquinoline](/img/structure/B1611278.png)
![3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1611280.png)

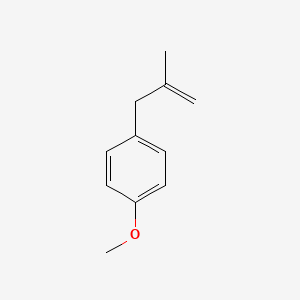



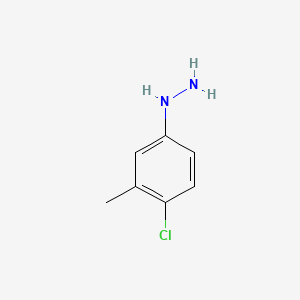
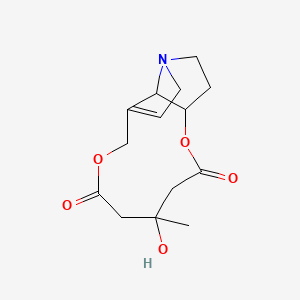

![3-(5-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B1611292.png)
